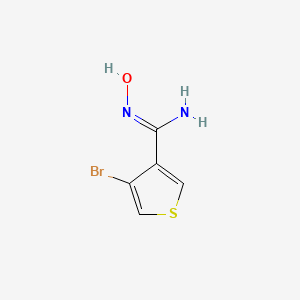![molecular formula C27H26FN3O3S B2758265 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537045-04-8](/img/no-structure.png)
2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C27H26FN3O3S and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
Macromolecular Interaction and Metabolism Studies
Studies on compounds like heterocyclic amines, which are structurally complex similar to the specified compound, show their importance in understanding macromolecular adduct formation and metabolism within biological systems. For instance, research using accelerator mass spectrometry (AMS) to study protein and DNA adduct levels by low doses of heterocyclic amines in rodents and humans reveals significant insights into their bioactivation and detoxification processes, suggesting similar compounds could be utilized in pharmacokinetics and toxicology studies (Turteltaub et al., 1999).
Biomonitoring and Environmental Health
Compounds with complex structures are also pivotal in biomonitoring studies to assess human exposure to environmental toxins. For example, the quantification of heterocyclic amines in cooked foods and the measurement of these compounds in human urine provide crucial data for estimating dietary exposure and potential health risks, highlighting the role of such molecules in environmental health research (Wakabayashi et al., 1993).
Drug Discovery and Pharmacology
Complex molecular structures like the one described are often central to drug discovery and pharmacological research. The pharmacokinetics of novel therapeutic agents, including their absorption, distribution, metabolism, and excretion (ADME) profiles, are critical for developing safe and effective medications. Studies on new quinolone antibiotics, for example, provide insights into the favorable pharmacokinetics and potent antibacterial activity, emphasizing the significance of such compounds in medicinal chemistry and pharmacology (Nakashima et al., 1995).
Metabolic Pathway Analysis
Research into the metabolism of dietary heterocyclic amines underscores the importance of understanding metabolic pathways and the role of enzymes like CYP1A2 in converting these compounds into their active or toxic metabolites. Such studies are fundamental for elucidating the metabolic fate of complex molecules in humans and can guide the development of interventions to mitigate exposure risks (Boobis et al., 1994).
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be achieved through a multi-step process involving the synthesis of key intermediates and their subsequent coupling reactions.", "Starting Materials": [ "2-fluorobenzyl chloride", "4-methoxyaniline", "8,8-dimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "sodium hydride", "thiophenol", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-fluorobenzylthiol", "2-fluorobenzyl chloride is reacted with thiophenol in the presence of potassium carbonate and N,N-dimethylformamide to yield 2-fluorobenzylthiol.", "Step 2: Synthesis of 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4-one", "4-methoxyaniline is reacted with 8,8-dimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4,6(3H,5H)-dione in the presence of sodium hydride and N,N-dimethylformamide to yield 2-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4-one.", "The above intermediate is then reacted with 2-fluorobenzylthiol in the presence of acetic acid and ethyl acetate to yield 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4-one.", "Step 3: Synthesis of 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "The above intermediate is then oxidized using a suitable oxidizing agent in the presence of water to yield the final product, 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] } | |
CAS番号 |
537045-04-8 |
製品名 |
2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
分子式 |
C27H26FN3O3S |
分子量 |
491.58 |
IUPAC名 |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H26FN3O3S/c1-27(2)12-19-22(20(32)13-27)21(15-8-10-17(34-3)11-9-15)23-24(29-19)30-26(31-25(23)33)35-14-16-6-4-5-7-18(16)28/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33) |
InChIキー |
ALEJFJGQZWTZSS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)OC)C(=O)C1)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2758183.png)
![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2758185.png)

![3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758188.png)
methanone](/img/structure/B2758189.png)
![N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2758191.png)

![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758195.png)

![6-Chloro-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2758198.png)
![Methyl 2-(4-chlorophenyl)-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}acetate](/img/structure/B2758199.png)
![1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2758202.png)
![N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2758204.png)
![1-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-cyclohexylpyrazine-2,3-dione](/img/structure/B2758205.png)